

# Cefazolin's Enduring Efficacy: An In-Vitro Analysis Against Recent Clinical Pathogens

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

First-generation cephalosporins, exemplified by cefazolin, remain a cornerstone of antimicrobial therapy. This guide provides a comprehensive in-vitro comparison of cefazolin's activity against a panel of recent clinical isolates, juxtaposed with the performance of other commonly used antibiotics. The data presented herein, summarized from recent surveillance studies, offers valuable insights for researchers, scientists, and drug development professionals in evaluating the contemporary spectrum of this veteran antibiotic.

## Comparative In-Vitro Susceptibility Data

The following tables summarize the most recent available minimum inhibitory concentration (MIC) and percentage susceptibility data for cefazolin and comparator antibiotics against key Gram-positive and Gram-negative clinical isolates. This data has been compiled from various recent surveillance studies.

Table 1: In-Vitro Activity of Cefazolin and Comparators against Staphylococcus aureus (MSSA) Clinical Isolates



| Antibiotic  | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Data Source /<br>Year           |
|-------------|---------------|---------------|---------------|---------------------------------|
| Cefazolin   | 0.25          | 0.25          | 100%          | AWARE Program<br>(2010-2016)[1] |
| Ceftaroline | 0.25          | 0.25          | 100%          | AWARE Program (2010-2016)[1]    |
| Ceftriaxone | 4             | 4             | 100%          | AWARE Program (2010-2016)[1]    |
| Vancomycin  | 1             | 1             | >99.9%        | AWARE Program (2010-2016)[1]    |
| Daptomycin  | 0.25          | 0.5           | 99.9%         | AWARE Program (2010-2016)[1]    |
| Linezolid   | -             | -             | 100%          | AWARE Program<br>(2012-2017)    |

Note: More recent, comprehensive MIC data for cefazolin against MSSA from large surveillance programs was not publicly available at the time of this review. A 2024 study on septic arthritis confirmed 100% susceptibility of 21 MSSA isolates to cefazolin between 2019 and 2024.

Table 2: In-Vitro Activity of Cefazolin and Comparators against Streptococcus pneumoniae Clinical Isolates



| Antibiotic  | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Data Source /<br>Year        |
|-------------|---------------|---------------|---------------|------------------------------|
| Cefazolin   | -             | -             | -             | Data not<br>available        |
| Ceftriaxone | -             | -             | 94.0%         | ATLAS Program<br>(2016-2021) |
| Ceftaroline | -             | -             | 99.6%         | ATLAS Program<br>(2016-2021) |
| Penicillin  | -             | -             | 63.4%         | ATLAS Program<br>(2016-2021) |

Note: Recent, direct comparative in-vitro data for cefazolin against Streptococcus pneumoniae from major surveillance programs was not readily available.

Table 3: In-Vitro Activity of Cefazolin and Comparators against Escherichia coli Clinical Isolates from Pediatric Urinary Tract Infections

| Antibiotic                        | % Susceptible | Data Source / Year             |  |
|-----------------------------------|---------------|--------------------------------|--|
| Cefazolin                         | >80%          | SENTRY Program (2014-<br>2023) |  |
| Ampicillin-Sulbactam              | 55.7%         | SENTRY Program (2014-<br>2023) |  |
| Trimethoprim-<br>Sulfamethoxazole | 69.7%         | SENTRY Program (2014-<br>2023) |  |
| Tetracycline                      | 76.2%         | SENTRY Program (2014-<br>2023) |  |

Note: This data is specific to pediatric urinary tract infection isolates in the United States.

Table 4: In-Vitro Activity of Cefazolin and Comparators against Klebsiella pneumoniae Clinical Isolates



| Antibiotic  | % Susceptible                             | Data Source / Year             |
|-------------|-------------------------------------------|--------------------------------|
| Cefazolin   | -                                         | Data not available             |
| Ceftriaxone | 86.6% (US), 64.3% (W-EU),<br>30.2% (E-EU) | SENTRY Program (2016-<br>2019) |
| Meropenem   | 98.7% (US), 84.7% (W-EU),<br>72.5% (E-EU) | SENTRY Program (2016-<br>2019) |

Note: Recent, direct comparative in-vitro data for cefazolin against Klebsiella pneumoniae from major surveillance programs was not readily available.

## **Experimental Protocols**

The antimicrobial susceptibility data presented in this guide were primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed protocols for the two most common methods used in these surveillance programs.

### **Broth Microdilution Method (CLSI)**

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

- Inoculum Preparation:
  - Select three to five well-isolated colonies of the same morphological type from an agar plate culture.
  - Transfer the colonies to a tube with 4 to 5 mL of a suitable broth medium (e.g., Trypticase Soy Broth).
  - Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5
     McFarland standard (usually 2 to 6 hours).
  - Adjust the turbidity of the broth culture with sterile saline or broth to match that of a 0.5
     McFarland standard. This results in a standardized bacterial suspension of approximately



1-2 x 108 CFU/mL for E. coli.

- · Inoculation of Microdilution Plates:
  - Within 15 minutes of standardization, dilute the adjusted inoculum in sterile saline or broth.
     The final inoculum concentration in each well of the microdilution plate should be approximately 5 x 105 CFU/mL.
  - The microdilution plates contain serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
  - Inoculate each well with the standardized bacterial suspension.
- Incubation:
  - Incubate the inoculated microdilution plates at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria.
- Reading and Interpretation of Results:
  - Following incubation, examine the microdilution plates for bacterial growth.
  - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
  - The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints provided by the CLSI.

#### **Disk Diffusion Method (EUCAST)**

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical assessment of antimicrobial susceptibility.

- Inoculum Preparation:
  - From a fresh, pure culture, prepare a bacterial suspension with a turbidity equivalent to a
     0.5 McFarland standard. This can be achieved by suspending colonies in saline or by
     diluting a broth culture.



#### Inoculation of Agar Plates:

- Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- · Application of Antimicrobial Disks:
  - Aseptically apply antimicrobial-impregnated paper disks to the surface of the inoculated agar plate.
  - Ensure that the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
- Incubation:
  - Invert the plates and incubate them at 35°C ± 1°C for 16 to 20 hours in ambient air.
- Reading and Interpretation of Results:
  - After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.
  - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the clinical breakpoints established by EUCAST.

### **Visualizing Experimental and Logical Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships discussed in this guide.





Click to download full resolution via product page

Caption: Workflow for Antimicrobial Susceptibility Testing.



Click to download full resolution via product page

Caption: Cefazolin's Spectrum of Activity Overview.

In conclusion, this guide affirms that cefazolin maintains excellent in-vitro activity against methicillin-susceptible Staphylococcus aureus and retains a moderate spectrum against common Enterobacterales. For researchers and developers, these findings underscore the continued relevance of this first-generation cephalosporin and provide a baseline for the evaluation of new antimicrobial agents. Continuous surveillance is paramount to monitor for any shifts in its established spectrum of activity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antimicrobial Susceptibility Trends among Staphylococcus aureus Isolates from U.S. Hospitals: Results from 7 Years of the Ceftaroline (AWARE) Surveillance Program, 2010 to 2016 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefazolin's Enduring Efficacy: An In-Vitro Analysis
  Against Recent Clinical Pathogens]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1203779#validating-cefazolin-s-spectrum-of-activity-against-recent-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com